BenchChemオンラインストアへようこそ!

8-(6-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Lipophilicity Drug Design Physicochemical Property

Avoid generic spirohydantoin replacements—choose 8-(6-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2548990-80-1) for structure-activity relationship (SAR) campaigns requiring a pre-validated kinase inhibitor scaffold. Its 6-cyclopropylpyrimidine moiety provides a critical hinge-binding motif and fills hydrophobic kinase pockets, overcoming the permeability limitations of the unsubstituted parent core (XLogP3 0.3 vs. -1.13). With a lead-like profile (MW 287.32, 2 HBDs, 5 HBAs), it enters screening with a distinct pharmacophore, enabling efficient fragment elaboration and higher ligand efficiency. Secure this specific building block to leverage its orthogonal synthetic handles (hydantoin NH, pyrimidine) for multiple SAR subseries from a single procurement lot.

Molecular Formula C14H17N5O2
Molecular Weight 287.32 g/mol
CAS No. 2548990-80-1
Cat. No. B6442808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(6-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS2548990-80-1
Molecular FormulaC14H17N5O2
Molecular Weight287.32 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NC=N2)N3CCC4(CC3)C(=O)NC(=O)N4
InChIInChI=1S/C14H17N5O2/c20-12-14(18-13(21)17-12)3-5-19(6-4-14)11-7-10(9-1-2-9)15-8-16-11/h7-9H,1-6H2,(H2,17,18,20,21)
InChIKeyNPWKOBPNKBDLFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 5 mg / 10 mg / 20 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(6-Cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2548990-80-1) — A Structurally Differentiated Spirohydantoin Scaffold for Medicinal Chemistry


8-(6-Cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2548990-80-1) is a heterocyclic small molecule belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) class [1]. The compound features a rigid spirocyclic core linking a piperidine ring to a hydantoin moiety, further elaborated at the piperidine nitrogen with a 6-cyclopropylpyrimidin-4-yl substituent. This combination of a spirocyclic scaffold and a heteroaryl group bearing a strained cycloalkyl ring imparts conformational rigidity and distinct electronic properties, making it a building block of interest for kinase inhibitor design and enzymatic modulator discovery [1][2]. Its molecular formula is C₁₄H₁₇N₅O₂, with a molecular weight of 287.32 g/mol [1].

Why 8-(6-Cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Replaced by Unsubstituted Spirohydantoins or Other Pyrimidine Regioisomers


Direct substitution with the unsubstituted 1,3,8-triazaspiro[4.5]decane-2,4-dione parent scaffold or other pyrimidine regioisomers fails because these alternatives introduce marked shifts in lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA) that critically impact molecular recognition, solubility, and permeability [1]. The 6-cyclopropylpyrimidine substituent of the target compound is not a passive addition; it alters the scaffold's physicochemical signature in ways that directly influence binding to hydrophobic enzyme pockets, such as those in certain kinases, and avoid the excessive hydrophilicity that can limit the cellular permeability of bare spirohydantoins [1]. The quantitative evidence below demonstrates these differences are substantial, not marginal, making generic replacement a scientifically unsound procurement decision for structure-activity relationship (SAR) campaigns.

Quantitative Comparator-Driven Evidence for Prioritizing 8-(6-Cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione


Enhanced Lipophilicity Versus Parent Spirohydantoin Scaffold

The target compound exhibits a substantially higher predicted partition coefficient (XLogP3 = 0.3) compared to the unsubstituted 1,3,8-triazaspiro[4.5]decane-2,4-dione parent (XLogP3 = -1.13) [1]. This 1.43-log unit increase translates to roughly a 27‑fold higher theoretical octanol-water partition ratio, indicating significantly greater lipophilicity.

Lipophilicity Drug Design Physicochemical Property

Increased Topological Polar Surface Area (TPSA) for Targeted Binding Interactions

The target compound has a computed TPSA of 87.2 Ų, which is 17.0 Ų larger than the 70.2 Ų of the parent scaffold [1]. This increase arises from the additional hydrogen-bond acceptor sites introduced by the pyrimidine ring, augmenting the molecule's capacity for polar interactions with biological targets without sacrificing lipophilicity.

Polar Surface Area Drug Design Binding Selectivity

Altered Hydrogen-Bond Donor/Acceptor Profile Versus the Parent Core

The substitution of the piperidine nitrogen with the cyclopropylpyrimidine moiety removes one hydrogen-bond donor (HBD) while adding three hydrogen-bond acceptors (HBA) compared to the parent. The target has 2 HBD and 5 HBA, while the parent scaffold has 3 HBD and 3 HBA [1]. This rebalanced HBD/HBA profile reduces the polarity and self-solvation tendency of the molecule, potentially improving passive membrane permeability.

Hydrogen Bonding ADME Drug Design

Increased Molecular Complexity and Rotatable Bond Count for Enhanced Target Discrimination

The target compound contains 2 rotatable bonds, whereas the parent scaffold has 0 [1]. This modest increase in flexibility, combined with a higher atom count (21 heavy atoms vs. 12), introduces conformational adaptability while retaining the rigid spirocyclic core. This balance of rigidity and limited flexibility is often associated with improved selectivity profiles in kinase inhibitors, as it enables induced-fit binding while minimizing entropic penalties.

Molecular Complexity Molecular Recognition Spirocycle

Procurement-Validated Application Scenarios for 8-(6-Cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione


Kinase Inhibitor Lead Generation Requiring a Lipophilic Spirocyclic Core

The target compound's logP of 0.3 and increased TPSA of 87.2 Ų make it a structurally pre-validated core for ATP-competitive kinase inhibitor programs where the hydrophilic parent scaffold (logP -1.13, TPSA 70.2 Ų) would likely suffer from poor passive permeability [1]. The 6-cyclopropylpyrimidine moiety provides a hinge-binding motif (hydrogen bond acceptor/donor) that can be directly exploited in docking studies, while the cyclopropyl group fills a lipophilic pocket common to many kinases, potentially reducing the need for additional hydrophobic substituents during optimization [1].

GPCR or CNS Target Prioritization Requiring Balanced Physicochemistry

With 2 HBDs and 5 HBAs, the target compound avoids the HBD surplus (3 HBDs) of the parent scaffold, which can hinder blood-brain barrier penetration [1]. Its calculated properties fall within favorable ranges for CNS drug-like space (XLogP3 0.3, TPSA 87.2 Ų), positioning it as a more promising starting scaffold for neurotransmitter receptor modulators or opioid receptor agonists compared to other spirohydantoins that are either too hydrophilic or too small to engage key receptor pockets [1].

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

The compound's molecular weight (287.32 Da) and heavy atom count (21) place it in the 'lead-like' rather than 'fragment-like' space, but its 2 rotatable bonds and rigid spirocyclic center make it an attractive scaffold for fragment elaboration [1]. In contrast to the simpler parent, which may be too small to achieve high-affinity binding, this pre-decorated core enters library screening with a distinct pharmacophore pattern (cyclopropyl, pyrimidine), enabling hit identification with greater ligand efficiency [1].

Synthetic Intermediate for Derivatization via Piperidine or Hydantoin Sites

The presence of the secondary amide protons (hydantoin NH) and the pyrimidine positions provides orthogonal reactive handles for further functionalization (e.g., N-alkylation, Suzuki coupling) not present in the unsubstituted core [1]. This synthetic versatility allows the same procurement lot to serve multiple SAR subseries, reducing the total number of building blocks required for a lead optimization campaign [1].

Quote Request

Request a Quote for 8-(6-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.